molecular formula C7H11N3S B1661664 3-(1,3,4-Thiadiazol-2-yl)piperidine CAS No. 933755-66-9

3-(1,3,4-Thiadiazol-2-yl)piperidine

Cat. No.: B1661664
CAS No.: 933755-66-9
M. Wt: 169.25
InChI Key: VNFFFJFYZUHKMG-UHFFFAOYSA-N
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Description

3-(1,3,4-Thiadiazol-2-yl)piperidine is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4-Thiadiazol-2-yl)piperidine typically involves the reaction of piperidine derivatives with thiadiazole precursors. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1,3,4-Thiadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3,4-Thiadiazol-2-yl)piperidine stands out due to its unique combination of a piperidine ring and a thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

933755-66-9

Molecular Formula

C7H11N3S

Molecular Weight

169.25

IUPAC Name

2-piperidin-3-yl-1,3,4-thiadiazole

InChI

InChI=1S/C7H11N3S/c1-2-6(4-8-3-1)7-10-9-5-11-7/h5-6,8H,1-4H2

InChI Key

VNFFFJFYZUHKMG-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=NN=CS2

Canonical SMILES

C1CC(CNC1)C2=NN=CS2

Origin of Product

United States

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